molecular formula C9H13N3O5S2 B14814093 3-Cyclopropoxy-5-(methylsulfonamido)pyridine-4-sulfonamide

3-Cyclopropoxy-5-(methylsulfonamido)pyridine-4-sulfonamide

Cat. No.: B14814093
M. Wt: 307.4 g/mol
InChI Key: VCRDYHNXAPNNKG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylsulfonamido)pyridine-4-sulfonamide is a chemical compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfonamido group, and a pyridine ring with a sulfonamide substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-5-(methylsulfonamido)pyridine-4-sulfonamide involves multiple steps. One common method includes the use of a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . This method allows for the synthesis of pyridines with sulfonamide moieties under mild reaction conditions, achieving high yields in short reaction times. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

3-Cyclopropoxy-5-(methylsulfonamido)pyridine-4-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of an oxidizing agent to form sulfonic acid derivatives. Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides to convert the sulfonamide group to an amine. Substitution reactions can occur at the pyridine ring or the sulfonamide group, leading to the formation of various substituted derivatives .

Scientific Research Applications

3-Cyclopropoxy-5-(methylsulfonamido)pyridine-4-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. The compound’s unique structure allows it to be used in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways . Additionally, it has applications in the pharmaceutical industry as a reference standard for analytical development and method validation .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(methylsulfonamido)pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The compound’s cyclopropoxy and methylsulfonamido groups may also contribute to its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

3-Cyclopropoxy-5-(methylsulfonamido)pyridine-4-sulfonamide can be compared with other sulfonamide-containing compounds, such as sulfonimidates and sulfoximines . These compounds share similar structural features, such as the presence of a sulfonamide group, but differ in their overall molecular structure and chemical properties. For example, sulfonimidates have a tetrahedral sulfur center with four different groups attached, while sulfoximines contain a sulfur-nitrogen double bond. The unique combination of the cyclopropoxy, methylsulfonamido, and pyridine groups in this compound distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C9H13N3O5S2

Molecular Weight

307.4 g/mol

IUPAC Name

3-cyclopropyloxy-5-(methanesulfonamido)pyridine-4-sulfonamide

InChI

InChI=1S/C9H13N3O5S2/c1-18(13,14)12-7-4-11-5-8(17-6-2-3-6)9(7)19(10,15)16/h4-6,12H,2-3H2,1H3,(H2,10,15,16)

InChI Key

VCRDYHNXAPNNKG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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